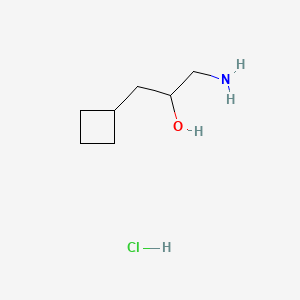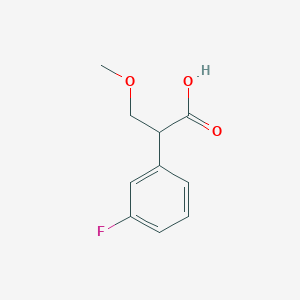![molecular formula C10H10BrNO B13470937 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine is a heterocyclic compound that features a unique structure combining a bromine atom, a methylidene group, and an oxepino-pyridine ring system
Preparation Methods
The synthesis of 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the oxepino-pyridine ring system. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) as brominating agents and the presence of catalysts like Lewis acids, are crucial for achieving high yields and purity .
Industrial production methods for this compound may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxepino-pyridine derivatives .
Scientific Research Applications
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often determined through experimental studies, including molecular docking and in vitro assays .
Comparison with Similar Compounds
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine can be compared with other similar compounds, such as:
4-bromo-9,9-dimethyl-9H-fluorene: Another brominated heterocyclic compound with applications in organic electronics and materials science.
Pyrazolo[3,4-b]pyridines: A class of compounds with similar heterocyclic structures, known for their biological activities and potential as drug candidates.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-bromo-9-methylidene-7,8-dihydro-5H-oxepino[4,3-c]pyridine |
InChI |
InChI=1S/C10H10BrNO/c1-7-2-3-13-6-9-8(7)4-12-5-10(9)11/h4-5H,1-3,6H2 |
InChI Key |
OVGSNWBRKPKVFC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCOCC2=C(C=NC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
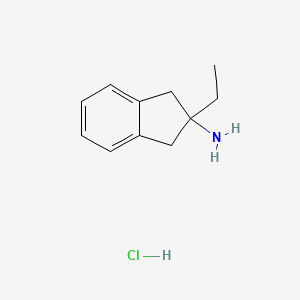
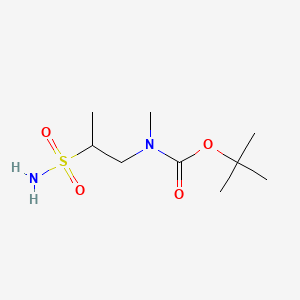
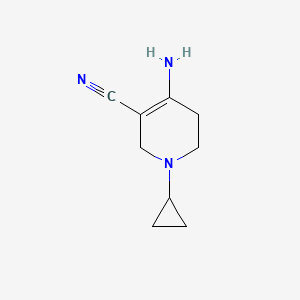

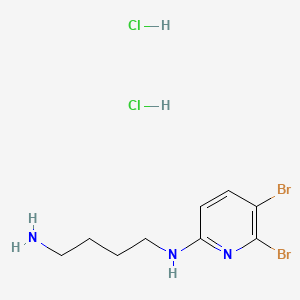
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid](/img/structure/B13470896.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)
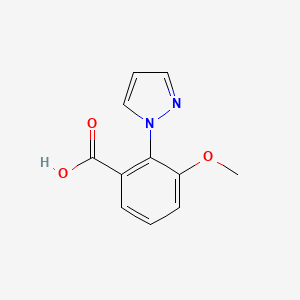
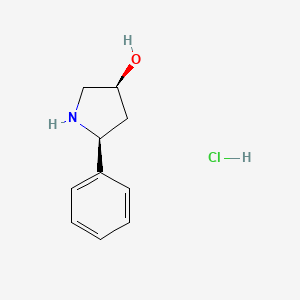
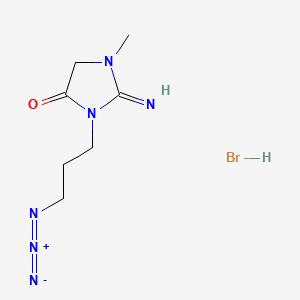
![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)
